molecular formula C14H15FN4S B5327739 6-(5-fluoro-2-methylbenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

6-(5-fluoro-2-methylbenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole

Cat. No. B5327739
M. Wt: 290.36 g/mol
InChI Key: QYXRYUYLNRVIJE-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

6-(5-fluoro-2-methylbenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole, also known as FIT-039, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. FIT-039 belongs to the class of triazolothiadiazole derivatives and has been shown to exhibit a wide range of biological activities.

Mechanism of Action

The mechanism of action of 6-(5-fluoro-2-methylbenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is not fully understood, but it has been suggested that it may modulate the activity of certain enzymes and signaling pathways in the body. Specifically, this compound has been shown to inhibit the activity of cyclic GMP-AMP synthase (cGAS), an enzyme that plays a key role in the immune response to viral infections.
Biochemical and Physiological Effects:
This compound has been shown to exhibit a wide range of biochemical and physiological effects. It has been shown to reduce inflammation by inhibiting the production of pro-inflammatory cytokines. This compound has also been shown to induce apoptosis in cancer cells, thereby inhibiting their growth and proliferation. In addition, this compound has been shown to protect neurons from oxidative stress and improve cognitive function.

Advantages and Limitations for Lab Experiments

One of the main advantages of 6-(5-fluoro-2-methylbenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole is its versatility in terms of its potential therapeutic applications. However, one of the limitations of this compound is its relatively low solubility in water, which can make it difficult to administer in certain experiments.

Future Directions

There are several potential future directions for research on 6-(5-fluoro-2-methylbenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole. One area of interest is the development of more efficient synthesis methods to improve the yield and purity of the final product. Additionally, further studies are needed to fully elucidate the mechanism of action of this compound and its potential therapeutic applications. Finally, more research is needed to evaluate the safety and efficacy of this compound in clinical trials.

Synthesis Methods

The synthesis of 6-(5-fluoro-2-methylbenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole involves a multi-step process that includes the reaction of 5-fluoro-2-methylbenzylamine with thiosemicarbazide, followed by cyclization with isopropyl isocyanate. The final product is obtained after further purification and characterization.

Scientific Research Applications

6-(5-fluoro-2-methylbenzyl)-3-isopropyl[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole has been extensively studied for its potential therapeutic applications. It has been shown to exhibit anti-inflammatory, anti-cancer, and neuroprotective properties. This compound has also been investigated as a potential treatment for viral infections, such as hepatitis C and dengue fever.

properties

IUPAC Name

6-[(5-fluoro-2-methylphenyl)methyl]-3-propan-2-yl-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H15FN4S/c1-8(2)13-16-17-14-19(13)18-12(20-14)7-10-6-11(15)5-4-9(10)3/h4-6,8H,7H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QYXRYUYLNRVIJE-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=C(C=C1)F)CC2=NN3C(=NN=C3S2)C(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H15FN4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

290.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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